molecular formula C20H20N2O3 B2525902 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol CAS No. 860789-35-1

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol

Cat. No.: B2525902
CAS No.: 860789-35-1
M. Wt: 336.391
InChI Key: NPQZNMPPUASIAY-UHFFFAOYSA-N
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Description

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core fused with a benzene ring, making it an interesting subject for chemical and pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic conditions to form the pyrroloquinoline core.

    Benzene Ring Functionalization: The final step involves the coupling of the pyrroloquinoline core with a benzene derivative, followed by hydroxylation to introduce the benzenol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the pyrroloquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and substitution patterns.

    Indole Derivatives: Indoles have a similar heterocyclic structure but differ in their nitrogen positioning and ring fusion.

Uniqueness

4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(6,8-dimethoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinolin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-16-8-9-22(13-4-6-14(23)7-5-13)20(16)17-10-15(24-2)11-18(25-3)19(17)21-12/h4-7,10-11,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQZNMPPUASIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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